An In-depth Technical Guide to the Chemical Properties and Stability of 4-Hydroxyphenylacetic acid-d4
An In-depth Technical Guide to the Chemical Properties and Stability of 4-Hydroxyphenylacetic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 4-Hydroxyphenylacetic acid-d4. The information is intended to support research, development, and quality control activities involving this isotopically labeled compound. While specific experimental data for the deuterated form is limited in publicly available literature, the properties are expected to be very similar to its non-deuterated counterpart, 4-Hydroxyphenylacetic acid. The data presented for the non-deuterated form is extensive and provides a strong basis for handling, storage, and experimental design.
Chemical and Physical Properties
4-Hydroxyphenylacetic acid-d4 is the deuterium-labeled version of 4-Hydroxyphenylacetic acid, a phenolic compound that is a metabolite of the amino acids tyrosine and phenylalanine.[1] The deuterium labeling makes it a valuable tool as an internal standard or tracer in quantitative analyses such as NMR, GC-MS, and LC-MS.[2]
The general properties of 4-Hydroxyphenylacetic acid are summarized in the table below. The molecular weight has been adjusted for the d4 isotope.
| Property | Value | References |
| Chemical Name | 2-(4-Hydroxyphenyl-2,3,5,6-d4)acetic acid | N/A |
| Synonyms | p-Hydroxyphenylacetic acid-d4, 4-HPAA-d4 | [2][3] |
| Molecular Formula | C₈H₄D₄O₃ | [4] |
| Molecular Weight | 156.19 g/mol | [4][5] |
| Appearance | White to cream or light tan crystalline powder | [6][7] |
| Melting Point | 148-151 °C | [7] |
| Boiling Point | ~347 °C (estimated) | [6] |
| pKa | 4.50 ± 0.10 (Predicted) | [7] |
Solubility
The solubility of 4-Hydroxyphenylacetic acid has been determined in various solvents. The deuterated form is expected to have very similar solubility characteristics.
| Solvent | Solubility | References |
| Cold Water | Insoluble / Slightly soluble | [7] |
| Hot Water | Soluble | [7] |
| Dimethyl sulfoxide (DMSO) | Soluble | [7] |
| Methanol | Soluble | [7] |
| Ethanol | Soluble | [7] |
| Ether | Soluble | [7] |
| Ethyl acetate | Soluble | [7] |
| Dimethylformamide (DMF) | ~1 mg/mL | [3] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [3] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of 4-Hydroxyphenylacetic acid-d4.
Stability:
-
The compound is stable at room temperature in closed containers under normal storage and handling conditions.[8]
-
Aqueous solutions are not recommended to be stored for more than one day.[3]
-
It is incompatible with strong bases, acid chlorides, acid anhydrides, and oxidizing agents.[8]
-
Exposure to direct sunlight should be avoided.[8]
-
Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.
Recommended Storage:
-
For long-term stability (≥4 years), storage at -20°C is recommended.[3]
-
For general short-term storage, keep in a dry, cool, and well-ventilated place.[4]
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general procedure for determining the solubility of 4-Hydroxyphenylacetic acid-d4 in various solvents.
Materials:
-
4-Hydroxyphenylacetic acid-d4
-
Class A volumetric flasks
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Test solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol)
-
pH indicator strips
Procedure:
-
Initial Screening in Water:
-
Weigh approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of water in small portions, vortexing vigorously after each addition.
-
Observe for dissolution. If the compound dissolves, test the pH of the solution with an indicator strip to determine if it is acidic or basic.
-
-
Solubility in Aqueous Base (for water-insoluble compounds):
-
To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition.
-
If it dissolves, the compound is an organic acid.
-
To differentiate between a strong and weak acid, repeat the test with 5% NaHCO₃ solution. Solubility in NaHCO₃ suggests a strong acid, while insolubility suggests a weak acid (like a phenol).
-
-
Solubility in Aqueous Acid (for water-insoluble compounds):
-
If the compound is insoluble in water and aqueous base, test its solubility in 0.75 mL of 5% HCl. Solubility indicates an organic base.
-
-
Quantitative Solubility Determination (e.g., in PBS):
-
Prepare a series of concentrations of the compound in the desired solvent (e.g., 1, 5, 10, 15 mg/mL in PBS).
-
Vortex each solution for 2 minutes.
-
If not fully dissolved, sonicate in a water bath for up to 5 minutes.
-
If still not dissolved, the solution can be gently warmed to 37°C for up to 60 minutes.[9]
-
Visually inspect for any undissolved particles against a dark background. The highest concentration that is completely clear is the approximate solubility.
-
Protocol for a Stability-Indicating HPLC Method
This protocol describes a typical approach for developing a stability-indicating HPLC method for 4-Hydroxyphenylacetic acid-d4. The goal is to separate the intact compound from any potential degradation products.
1. Forced Degradation Study:
-
Acid Hydrolysis: Reflux a solution of the compound in 0.1N HCl at 60°C for 30 minutes.[10]
-
Base Hydrolysis: Reflux a solution of the compound in 0.1N NaOH at 60°C for 30 minutes.[10]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).[10]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm).
2. HPLC Method Development:
-
Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate all degradation products.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Example):
-
Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV detector with photodiode array (PDA) to monitor at multiple wavelengths (e.g., 220 nm and 275 nm) and to check for peak purity.
-
Injection Volume: 10 µL
3. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11] Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Visualizations
The following diagrams illustrate key pathways and workflows related to 4-Hydroxyphenylacetic acid.
Caption: Metabolic biosynthesis pathway of 4-Hydroxyphenylacetic acid.
Caption: Experimental workflow for a forced degradation stability study.
Caption: Logical workflow for solubility classification of an organic compound.
References
- 1. 4-hydroxyphenyl acetic acid, 156-38-7 [thegoodscentscompany.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Human Metabolome Database: Showing metabocard for p-Hydroxyphenylacetic acid (HMDB0000020) [hmdb.ca]
- 6. 4-Hydroxyphenylacetic acid(156-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]
- 8. labogens.com [labogens.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
